

# A Comprehensive Technical Guide to 3-oxopent-4-enoic acid

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## Compound of Interest

Compound Name: 3-oxopent-4-enoic acid

Cat. No.: B1238681

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This technical guide provides a detailed overview of **3-oxopent-4-enoic acid**, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.

## Chemical Identity

The nomenclature and various identifiers for **3-oxopent-4-enoic acid** are crucial for accurate database searches and unambiguous communication in scientific literature.

- IUPAC Name: **3-oxopent-4-enoic acid**[\[1\]](#)
- Synonyms: 3-oxo-4-pentenoic acid, 4-Pentenoic acid, 3-oxo-, 3-keto-4-pentenoic acid[\[1\]](#)
- CAS Number: 152826-72-7[\[1\]](#)
- PubChem CID: 5312944[\[1\]](#)
- ChEBI ID: 137761[\[1\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>O<sub>3</sub>[\[1\]](#)
- Canonical SMILES: C=CC(=O)CC(=O)O[\[1\]](#)

- InChI Key: KSSFGJUSMXZBDD-UHFFFAOYSA-N[1]

## Physicochemical Properties

Quantitative data for **3-oxopent-4-enoic acid** is summarized below. It is important to note that the available data is primarily from computational predictions. Experimental data for this compound is not readily available in the public domain.

Property	Value	Source
Molecular Weight	114.10 g/mol	PubChem[1]
Monoisotopic Mass	114.031694049 Da	PubChem[1]
XLogP3-AA (LogP)	-0.2	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	114.031694 g/mol	PubChem[1]
Topological Polar Surface Area	54.4 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Complexity	126	PubChem[1]

## Experimental Protocol: Synthesis of 3-oxopent-4-enoic acid

A detailed experimental protocol for the synthesis of **3-oxopent-4-enoic acid** is not explicitly described in the reviewed literature. However, a plausible and standard method for its preparation is the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. The following protocol is based on a general procedure for the alkaline hydrolysis of  $\beta$ -keto esters. [2]

Objective: To synthesize **3-oxopent-4-enoic acid** via the hydrolysis of ethyl 3-oxopent-4-enoate.

#### Materials:

- Ethyl 3-oxopent-4-enoate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl) or Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) (1 M solution)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

#### Procedure:

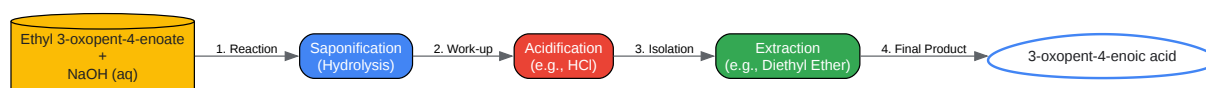
- Saponification:
  - In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopent-4-enoate in a minimal amount of a suitable solvent (e.g., ethanol) if necessary.
  - Add an equimolar amount of a 1 M aqueous solution of sodium hydroxide.
  - Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis of  $\beta$ -keto esters is typically complete within a few hours to overnight.<sup>[2]</sup>
- Work-up and Extraction:
  - Once the reaction is complete, transfer the mixture to a separatory funnel.
  - Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material. Discard the organic layer.

- Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl or H<sub>2</sub>SO<sub>4</sub>. Ensure the solution remains cold during acidification.
- Extract the acidified aqueous layer multiple times with fresh portions of diethyl ether or ethyl acetate.
- Combine the organic extracts.
- Drying and Solvent Removal:
  - Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **3-oxopent-4-enoic acid**.
- Purification (Optional):
  - If necessary, the crude product can be further purified by techniques such as column chromatography or recrystallization.

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). All manipulations should be performed in a well-ventilated fume hood.

## Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **3-oxopent-4-enoic acid** from its ethyl ester.



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Caption: Workflow for the synthesis of **3-oxopent-4-enoic acid**.

## Biological Activity and Applications

Currently, there is limited information available in peer-reviewed literature regarding the specific biological activities or drug development applications of **3-oxopent-4-enoic acid**. Further research is required to elucidate its potential roles in biological systems or as a therapeutic agent.

## Spectral Data

Experimental spectral data (such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **3-oxopent-4-enoic acid** are not widely available in public databases. Researchers are advised to acquire this data upon synthesis and purification of the compound. Some commercial suppliers may possess this data upon request.[3]

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## References

- 1. 3-Oxo-4-pentenoic acid |  $\text{C}_5\text{H}_6\text{O}_3$  | CID 5312944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 152826-72-7|3-Oxopent-4-enoic acid|BLD Pharm [bldpharm.com]
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